1,2-Dichlorocyclohexane

Vue d'ensemble

Description

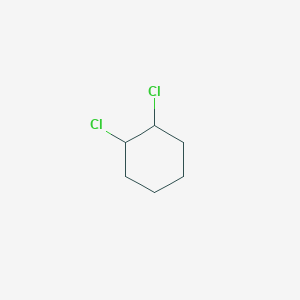

1,2-Dichlorocyclohexane is an organic compound with the molecular formula C₆H₁₀Cl₂. It is a disubstituted cyclohexane where two chlorine atoms are attached to adjacent carbon atoms in the cyclohexane ring. This compound exists in two stereoisomeric forms: cis-1,2-dichlorocyclohexane and trans-1,2-dichlorocyclohexane. These isomers exhibit different physical and chemical properties due to the spatial arrangement of the chlorine atoms.

Méthodes De Préparation

1,2-Dichlorocyclohexane can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane in anhydrous benzene. The reaction is carried out under reflux conditions, and the product is purified by distillation . Another method involves the use of sulfuryl chloride as a chlorinating agent, which also yields cis-1,2-dichlorocyclohexane .

Analyse Des Réactions Chimiques

1,2-Dichlorocyclohexane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1,2-cyclohexanediol.

Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form cyclohexene.

Oxidation and Reduction Reactions: The compound can be oxidized to form cyclohexanone or reduced to form cyclohexane.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and various oxidizing or reducing agents for oxidation and reduction reactions.

Applications De Recherche Scientifique

1,2-Dichlorocyclohexane has several applications in scientific research:

Biology: The compound is used in studies related to the metabolism of halogenated hydrocarbons.

Medicine: Research on this compound contributes to understanding the effects of halogenated compounds on biological systems.

Industry: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Mécanisme D'action

The mechanism of action of 1,2-dichlorocyclohexane involves its interaction with various molecular targets. In substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of a halide ion.

Comparaison Avec Des Composés Similaires

1,2-Dichlorocyclohexane can be compared with other disubstituted cyclohexanes such as 1,3-dichlorocyclohexane and 1,4-dichlorocyclohexane . These compounds differ in the position of the chlorine atoms on the cyclohexane ring, which affects their stereochemistry and reactivity. For example, 1,3-dichlorocyclohexane has two centers of chirality, while 1,4-dichlorocyclohexane does not have any chiral centers. The unique spatial arrangement of chlorine atoms in this compound makes it a valuable compound for studying stereoisomerism and conformational analysis.

Similar Compounds

- 1,3-Dichlorocyclohexane

- 1,4-Dichlorocyclohexane

- 1,2-Dibromocyclohexane

- 1,2-Difluorocyclohexane

These compounds share similar structural features but differ in the type and position of halogen substituents, leading to variations in their chemical and physical properties.

Activité Biologique

1,2-Dichlorocyclohexane (DCH) is a chlorinated hydrocarbon that has garnered attention due to its potential biological activities, particularly in the context of cytotoxicity and interactions with biological macromolecules. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with DCH.

Chemical Structure and Properties

This compound is a cyclic compound with the molecular formula CHCl. It exists in two stereoisomeric forms: cis and trans. The cis isomer has both chlorine atoms on the same side of the cyclohexane ring, while the trans isomer has them on opposite sides. The conformational preferences of these isomers significantly influence their biological activity.

| Isomer | Structure | Properties |

|---|---|---|

| Cis | Cis Structure | Lower energy conformation, higher reactivity |

| Trans | Trans Structure | More stable, less reactive |

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study published in PubMed demonstrated that both cis and trans isomers showed enhanced cytotoxicity upon exposure to light, particularly against HeLa and HepG2 cells. The IC values for these compounds ranged between 8 to 12 μM under specific experimental conditions .

The cytotoxic effects of DCH are primarily attributed to its ability to generate reactive oxygen species (ROS), which can lead to oxidative stress within cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids. The interaction of DCH with DNA has been studied extensively, revealing that it can induce DNA strand breaks through oxidative mechanisms .

- DNA Interaction : DCH has been shown to intercalate into DNA, disrupting its structure and function. This interaction may lead to mutagenic effects and contribute to its cytotoxic properties.

Antioxidant Activity

Interestingly, some studies have also indicated that DCH possesses antioxidant properties under certain conditions. It has been observed that DCH can scavenge free radicals, thereby potentially mitigating oxidative damage in biological systems . This dual role as both a pro-oxidant and an antioxidant complicates its biological profile.

Case Studies

Several case studies have explored the effects of DCH in various contexts:

- Cancer Cell Lines : In vitro studies on HeLa cells demonstrated that DCH treatment led to increased apoptosis rates when combined with photodynamic therapy . This suggests potential applications in cancer treatment strategies.

- Environmental Toxicology : Research has highlighted the toxicological impacts of DCH on aquatic organisms, indicating that it can disrupt endocrine functions and lead to developmental abnormalities in fish .

- Pharmacological Applications : Investigations into the formulation of drug delivery systems have considered DCH's properties for enhancing the bioavailability of certain pharmaceutical compounds .

Propriétés

IUPAC Name |

1,2-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEZIBFVJYNETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859545 | |

| Record name | 1,2-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-21-7 | |

| Record name | 1,2-Dichlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DICHLOROCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.